KX2-391 dihydrochloride
Overview
Description
KX2-391 dihydrochloride, also known as Tirbanibulin, is the first clinical Src inhibitor (peptidomimetic class) that targets the peptide substrate site of Src . It has a GI50 of 9-60 nM in cancer cell lines .
Synthesis Analysis
The synthesis of KX2-391 and its analogues has been explored in several studies . A set of 4-aroylaminophenyl-N-benzylacetamides were synthesized and found to be more active against leukemia cell lines compared to solid tumor cell lines .Molecular Structure Analysis
The molecular structure of KX2-391 dihydrochloride is complex, and it specifically binds to the peptide substrate site of Src .Chemical Reactions Analysis
KX2-391 has been shown to potently inhibit Src-catalyzed trans-phosphorylation of focal adhesion kinase (FAK), Shc, paxillin, and Src kinase auto-phosphorylation with an IC50 of approximately 20 nM .Physical And Chemical Properties Analysis
KX2-391 dihydrochloride is a solid substance . It has a molecular weight of 504.45 . It is soluble in DMSO and ethanol, but insoluble in water .Scientific Research Applications
Oncology: Anti-Cancer Activity
KX2-391, also known as Tirbanibulin, has demonstrated a universal anti-cancer activity for a variety of cancer types . It was first characterized as a Src kinase inhibitor . The drug has been found to be more active against leukemia cell lines compared to solid tumor cell lines .
Method of Application
A set of 4-aroylaminophenyl-N-benzylacetamides were synthesized and found to be more active against leukemia cell lines .
Results
N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide (4e) exhibited activities at IC50 0.96 µM, 1.62 µM, 1.90 µM and 4.23 µM against NB4, HL60, MV4-11 and K562 leukemia cell lines, respectively .
Oncology: Inhibition of Tubulin Polymerization
KX2-391 has been found to bind to tubulin at a novel binding site, inhibiting tubulin polymerization .
Method of Application
The drug was administered to cancer patients in clinical trials .
Results
KX2-391 led to cell cycle arrest at M phase with subsequent cell death mediated by canonical apoptosis pathways .
Oncology: Anti-Angiogenesis and Vascular Disrupting Activities
KX2-391 has shown strong anti-angiogenesis and vascular disrupting activities .
Method of Application
The drug was tested in an in vitro vasculature tube formation assay .
Results
KX2-391 demonstrated robust activity in prostate cancer mouse xenograft models .
Oncology: Inhibition of Src Kinase
KX2-391 dihydrochloride is an inhibitor of Src that targets the peptide substrate site of Src .
Method of Application
KX2-391 shows steep dose-response curves against Huh7, PLC/PRF/5, Hep3B, and HepG2, four hepatic cell cancer (HCC) cell lines .
Results
KX2-391 exhibits GI50 with 23 nM and 39 nM, respectively, in engineered Src driven cell growth assays in NIH3T3/c-Src527F and SYF/c-Src527F cells .
Oncology: Treatment of Chronic Leukemia
KX2-391 dihydrochloride is found to inhibit certain leukemia cells that are resistant to current commercially available drugs, such as those derived from chronic leukemia cells with the T3151 mutation .
Method of Application
The drug was tested on leukemia cells with the T3151 mutation .
Results
The drug showed promising results in inhibiting the growth of these resistant leukemia cells .
Oncology: Treatment of Bone-Metastatic Castration-Resistant Prostate Cancer
A phase 2 study of KX2-391, an oral inhibitor of Src kinase and tubulin polymerization, was conducted in men with bone-metastatic castration-resistant prostate cancer .
Method of Application
The drug was administered orally to patients with bone-metastatic castration-resistant prostate cancer .
Results
The results of this study are not specified in the search results .
Oncology: Inhibition of Src Kinase
KX2-391 dihydrochloride is an inhibitor of Src that targets the peptide substrate site of Src .
Method of Application
KX2-391 shows steep dose-response curves against Huh7, PLC/PRF/5, Hep3B, and HepG2, four hepatic cell cancer (HCC) cell lines .
Results
KX2-391 exhibits GI50 with 23 nM and 39 nM, respectively, in engineered Src driven cell growth assays in NIH3T3/c-Src527F and SYF/c-Src527F cells .
Oncology: Treatment of Chronic Leukemia
KX2-391 dihydrochloride is found to inhibit certain leukemia cells that are resistant to current commercially available drugs, such as those derived from chronic leukemia cells with the T3151 mutation .
Method of Application
The drug was tested on leukemia cells with the T3151 mutation .
Results
The drug showed promising results in inhibiting the growth of these resistant leukemia cells .
Oncology: Treatment of Bone-Metastatic Castration-Resistant Prostate Cancer
A phase 2 study of KX2-391, an oral inhibitor of Src kinase and tubulin polymerization, was conducted in men with bone-metastatic castration-resistant prostate cancer .
Method of Application
The drug was administered orally to patients with bone-metastatic castration-resistant prostate cancer .
Results
The results of this study are not specified in the search results .
Safety And Hazards
Future Directions
KX2-391 has completed Phase I clinical trials in cancer patients and is now proceeding to Phase II . It has shown potent anti-proliferative activity against a broad range of solid and liquid human cancers in vitro and in mouse models . Future research will likely focus on further clinical trials and exploring its potential as a treatment for various types of cancer .
properties
IUPAC Name |
N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3.2ClH/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;;/h1-11,20H,12-19H2,(H,28,30);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTPOZGQCQXHJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648365 | |
Record name | N-Benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
KX2-391 dihydrochloride | |
CAS RN |
1038395-65-1 | |
Record name | N-Benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.